(2'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine: is an organic compound with the molecular formula C14H11F4N and a molecular weight of 269.24 g/mol . This compound features a biphenyl structure substituted with fluoro and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas or trifluoromethyl iodide.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert the fluoro and trifluoromethyl groups to their respective hydrogenated forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitro or carbonyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving fluoro and trifluoromethyl groups.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of (2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluoro and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
Uniqueness:
- Structural Features: The presence of both fluoro and trifluoromethyl groups in the biphenyl structure imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability .
- Reactivity: The compound’s reactivity in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H11F4N |
---|---|
Molecular Weight |
269.24 g/mol |
IUPAC Name |
[2-(2-fluorophenyl)-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H11F4N/c15-13-4-2-1-3-11(13)12-7-10(14(16,17)18)6-5-9(12)8-19/h1-7H,8,19H2 |
InChI Key |
NZTHGYDBWREEQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(F)(F)F)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.